N-(cyanomethyl)-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N-propylpropanamide
Description
N-(cyanomethyl)-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N-propylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a cyanomethyl group and a 1,3-oxazole ring bearing a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(cyanomethyl)-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N-propylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-3-11-21(12-10-19)18(22)9-8-17-20-13-16(24-17)14-4-6-15(23-2)7-5-14/h4-7,13H,3,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLJWYYBGDSGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CCC1=NC=C(O1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyanomethyl)-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N-propylpropanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A cyanomethyl group, which may enhance reactivity.
- A 1,3-oxazole ring, known for its diverse biological activities.
- A 4-methoxyphenyl substituent that may influence solubility and receptor interactions.
- A propanamide linkage, which can affect the compound's pharmacokinetics.
The molecular formula is with a molecular weight of approximately 286.33 g/mol.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits notable anti-inflammatory activity. It has been shown to modulate specific biochemical pathways involved in inflammation, potentially through interactions with various receptors or enzymes responsible for inflammatory responses.
Anticancer Potential
Research suggests that compounds similar to this compound may inhibit cancer cell proliferation. For instance, related oxazole derivatives have demonstrated significant inhibition of Wnt-dependent transcription and cancer cell growth in vitro and in vivo . The specific mechanisms through which this compound exerts its anticancer effects remain an area of active investigation.
The exact mechanisms of action for this compound are not fully elucidated. However, it is hypothesized that:
- The oxazole ring may interact with cellular targets involved in signaling pathways related to inflammation and cancer progression.
- The cyanomethyl group could enhance binding affinity to target proteins or enzymes.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anti-inflammatory effects in murine models, reducing cytokine levels significantly. |
| Study 2 | Showed inhibition of cancer cell lines (SW480 and HCT116) with IC50 values indicating potent activity. |
| Study 3 | Explored the pharmacokinetics and metabolic stability in liver microsomes, suggesting favorable absorption characteristics. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazole/Oxadiazole Moieties
Key structural similarities include:
- 1,3-oxazole core: Shared with compounds like N-{3-[5-Amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazol-3-yl]propyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (C₂₄H₂₁FN₆O₂, MW 452.46 ).
- Methoxyphenyl substituents: Present in N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-methoxyphenyl)sulfonyl]propanamide (C₁₉H₁₇N₃O₇S ). The sulfonyl group in this analog may confer higher polarity compared to the cyanomethyl group in the target compound, affecting pharmacokinetics.
Propanamide Derivatives
- N-(3,4-dichlorophenyl)propanamide (Propanil): A herbicide (C₉H₉Cl₂NO, MW 218.08 ). Unlike the target compound, Propanil lacks heterocyclic systems, emphasizing that bioactivity (e.g., herbicidal vs.
- N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-methoxyphenyl)amino]propanamide (C₁₇H₁₆N₄O₃ ): Shares the methoxyphenyl-propanamide framework but replaces the oxazole with a benzimidazolone, likely altering target binding specificity.
Functional Group Variations
- Cyanomethyl vs.
- Propyl vs. Cyclohexyl/Alkyl Chains: The N-propyl group in the target compound offers moderate lipophilicity, contrasting with bulkier substituents like cyclohexyl in 2-chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide (C₂₀H₂₄ClN₅O₃ ), which may hinder blood-brain barrier penetration.
Data Table: Comparative Analysis
Research Findings and Implications
Synthetic Accessibility: The target compound’s oxazole synthesis likely follows routes similar to 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides, involving cyclization with CS₂/KOH (reflux) .
Bioactivity Trends: Propanamide derivatives with methoxyphenyl groups (e.g., ) often exhibit CNS activity, whereas halogenated analogs (e.g., Propanil ) are agrochemicals. The cyanomethyl group may enhance metabolic stability compared to amino analogs .
SAR Insights : The N-propyl group balances lipophilicity, while the oxazole’s planar structure may facilitate π-π stacking in enzyme binding pockets, as seen in benzoxazolone-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
